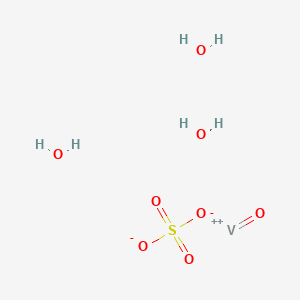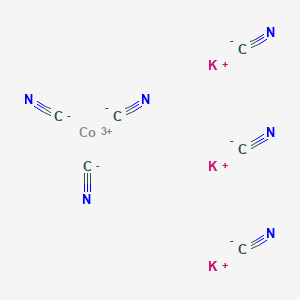
Arsanylidyneterbium
Vue d'ensemble
Description
Arsanylidyneterbium, also known as terbium arsenide, is a compound with the chemical formula AsTb. It is a crystalline solid used primarily in semiconductor and photo-optic applications. The compound is notable for its unique properties, which make it valuable in various scientific and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsanylidyneterbium can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct combination of terbium and arsenic at high temperatures in a controlled environment. The reaction typically takes place in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 600°C to 1000°C .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity terbium and arsenic. The materials are combined in a high-temperature furnace under a vacuum or inert gas atmosphere. The process ensures the formation of high-purity this compound crystals, which are then used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Arsanylidyneterbium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of arsenic atoms with other elements or compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce terbium oxide and arsenic oxide, while reduction may yield elemental terbium and arsenic .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which arsanylidyneterbium exerts its effects is primarily related to its electronic and optical properties. The compound interacts with light and electrical fields in unique ways, making it valuable in applications such as photodetectors and light-emitting devices. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the manipulation of electronic states and energy levels within the material .
Comparaison Avec Des Composés Similaires
- Yttrium arsenide (AsY)
- Neodymium arsenide (AsNd)
- Gadolinium arsenide (AsGd)
- Samarium arsenide (AsSm)
- Ytterbium arsenide (AsYb)
Comparison: Arsanylidyneterbium is unique among these compounds due to its specific electronic and optical properties. While other arsenides also exhibit semiconductor behavior, this compound’s combination of terbium and arsenic results in distinct characteristics that make it particularly suitable for certain applications. For example, its use in photodetectors and light-emitting devices is enhanced by its ability to interact with light in specific ways .
Propriétés
IUPAC Name |
arsanylidyneterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIMKBKOKXMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[Tb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313505 | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.84695 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-08-5 | |
| Record name | Terbium arsenide (TbAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)


![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)





![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)




